molecular formula C5H12ClMgN B099690 Chloro[3-(dimethylamino)propyl]magnesium CAS No. 19070-16-7

Chloro[3-(dimethylamino)propyl]magnesium

Cat. No. B099690
CAS RN: 19070-16-7
M. Wt: 145.91 g/mol
InChI Key: NGPAITITALWALP-UHFFFAOYSA-M
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Description

Chloro[3-(dimethylamino)propyl]magnesium is a chemical compound with the molecular formula C5H12ClMgN . It is used in the chemical industry .


Molecular Structure Analysis

The molecular structure of Chloro[3-(dimethylamino)propyl]magnesium consists of carbon ©, hydrogen (H), chlorine (Cl), magnesium (Mg), and nitrogen (N) . The exact structure is not provided in the available resources.


Chemical Reactions Analysis

Chloro[3-(dimethylamino)propyl]magnesium is involved in the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

Chloro[3-(dimethylamino)propyl]magnesium has a molecular weight of 145.91 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

  • Coordination Chemistry and Organometallic Applications

    • Chloro[3-(dimethylamino)propyl]magnesium was used in the synthesis of intramolecular B−N coordination in boratabenzene complexes. It was found to exhibit a dynamic equilibrium between its coordinated and ring-opened isomer forms, offering insights into boron-nitrogen bond interactions (Ashe, Kampf, & Waas, 1997).
  • Catalysis and Polymerization

    • This compound has been utilized in the preparation of magnesium complexes containing multidentate phenoxyamine ligands. These complexes demonstrated capability as catalysts in the cyclization of aminoalkenes, highlighting their potential in synthetic chemistry (Zhang, Emge, & Hultzsch, 2010).
  • Spectroscopic and Structural Studies

    • In a study involving magnesium(II) complexes, Chloro[3-(dimethylamino)propyl]magnesium was found to contribute to the formation of a distorted square pyramidal geometry. This highlighted its utility in modulating the structural properties of such complexes, which can be significant in the field of coordination chemistry (Fradi et al., 2021).
  • Thin Film Growth and Chemical Vapor Deposition Precursors

    • The compound has been studied for its role in the synthesis of magnesium aminodiboranates, which are used in chemical vapor deposition (CVD) for the growth of thin films like MgO. These studies provide valuable insights into the material properties and potential industrial applications of these compounds (Caroff & Girolami, 2023).
  • Application in Magnesium Drug Complexes and Biomedical Research

    • Research involving the synthesis and structural characterization of magnesium drug complexes, where Chloro[3-(dimethylamino)propyl]magnesium plays a role, opens potential applications in biomedical fields, particularly in the design of drug delivery systems (Han et al., 2015).

Safety And Hazards

The safety data sheet for Chloro[3-(dimethylamino)propyl]magnesium suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

magnesium;N,N-dimethylpropan-1-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N.ClH.Mg/c1-4-5-6(2)3;;/h1,4-5H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPAITITALWALP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[3-(dimethylamino)propyl]magnesium

CAS RN

154034-91-0, 19070-16-7
Record name Chloro[3-(dimethylamino-κN)propyl-κC]magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154034-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium, chloro[3-(dimethylamino)propyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE MacIntyre - Dictionary of Organometallic Compounds, 1996 - Springer
Number of citations: 0

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